molecular formula C19H39NO2 B13760573 n,n-Bis(2-ethylhexyl)-2-hydroxypropanamide CAS No. 6334-12-9

n,n-Bis(2-ethylhexyl)-2-hydroxypropanamide

Cat. No.: B13760573
CAS No.: 6334-12-9
M. Wt: 313.5 g/mol
InChI Key: RQMHAOKBYXXBPW-UHFFFAOYSA-N
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Description

N,N-Bis(2-ethylhexyl)-2-hydroxypropanamide (CAS 6334-12-9) is a branched amide derivative with the molecular formula C₁₉H₃₉NO₂ and a molecular weight of 313.52 g/mol . It is characterized by two 2-ethylhexyl substituents attached to the nitrogen atom and a hydroxyl group at the 2-position of the propanamide backbone. Key physicochemical properties include:

  • Solubility: Very low water solubility (0.056 g/L at 25°C) due to its hydrophobic 2-ethylhexyl chains.
  • Density: 0.9108 g/cm³ at 20°C.
  • Refractive Index: 1.4612 (589.3 nm, 20°C) .
    The compound is primarily used in industrial and research applications, such as solvent formulations or polymer additives, where its hydrophobicity and structural stability are advantageous.

Properties

CAS No.

6334-12-9

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

N,N-bis(2-ethylhexyl)-2-hydroxypropanamide

InChI

InChI=1S/C19H39NO2/c1-6-10-12-17(8-3)14-20(19(22)16(5)21)15-18(9-4)13-11-7-2/h16-18,21H,6-15H2,1-5H3

InChI Key

RQMHAOKBYXXBPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- typically involves the reaction of propanamide with 2-ethylhexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The general reaction scheme can be represented as follows:

Propanamide+2(2-ethylhexanol)Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy-\text{Propanamide} + 2 \text{(2-ethylhexanol)} \rightarrow \text{Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy-} Propanamide+2(2-ethylhexanol)→Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy-

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary or primary amine.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The 2-ethylhexyl groups provide hydrophobic interactions, which can affect the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Bis(2-ethylhexyl)-2-methylpropanamide (CAS 112724-95-5)

  • Molecular Formula: C₂₀H₄₁NO
  • Molecular Weight : 311.55 g/mol .
  • Key Differences :
    • Replaces the hydroxyl group (-OH) at the 2-position with a methyl group (-CH₃), reducing polarity.
    • Slightly lower molecular weight (311.55 vs. 313.52) and marginally higher hydrophobicity due to the absence of a polar hydroxyl group.
    • Applications: Likely used in similar industrial contexts but with altered solubility profiles. Storage conditions (2–8°C) suggest sensitivity to temperature .

n-Ethyl-2-hydroxypropanamide (CAS 6280-14-4)

  • Molecular Formula: C₅H₁₁NO₂
  • Molecular Weight : 117.15 g/mol .
  • Key Differences: Smaller alkyl chain (ethyl vs. 2-ethylhexyl) and a single substituent on the nitrogen. Higher predicted water solubility due to reduced steric hindrance and a hydroxyl group. Applications: Potential use in pharmaceuticals or cosmetics where smaller, more polar molecules are required.

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS 36556-72-6)

  • Molecular Formula: C₇H₁₅NO₂
  • Molecular Weight : 145.2 g/mol .
  • Key Differences :
    • Features a hydroxyethyl (-CH₂CH₂OH) substituent and dimethyl groups on the propanamide backbone.
    • Enhanced solubility in polar solvents compared to the target compound, attributed to the hydroxyethyl group.
    • Steric hindrance from dimethyl groups may reduce reactivity in certain chemical processes.

(S)-2-Hydroxypropanamide (CAS 89673-71-2)

  • Molecular Formula: C₃H₇NO₂
  • Molecular Weight : 89.09 g/mol (estimated) .
  • Key Differences :
    • Simplified structure lacking alkyl chains, leading to high polarity and water solubility.
    • Chiral center (S-configuration) may make it suitable for enantioselective synthesis or biochemical applications.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water)
N,N-Bis(2-ethylhexyl)-2-hydroxypropanamide 6334-12-9 C₁₉H₃₉NO₂ 313.52 -OH, two 2-ethylhexyl 0.056 g/L (25°C)
N,N-Bis(2-ethylhexyl)-2-methylpropanamide 112724-95-5 C₂₀H₄₁NO 311.55 -CH₃, two 2-ethylhexyl Not reported
n-Ethyl-2-hydroxypropanamide 6280-14-4 C₅H₁₁NO₂ 117.15 -OH, -CH₂CH₃ Not reported
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide 36556-72-6 C₇H₁₅NO₂ 145.20 -CH₂CH₂OH, -C(CH₃)₂ Not reported
(S)-2-Hydroxypropanamide 89673-71-2 C₃H₇NO₂ ~89.09 -OH, chiral center High (predicted)

Key Findings and Implications

Hydrophobicity vs. Solubility : The presence of bulky 2-ethylhexyl groups in the target compound drastically reduces water solubility compared to smaller analogs like (S)-2-hydroxypropanamide .

N-(2-hydroxyethyl)-2,2-dimethylpropanamide) . Methyl or ethyl substituents reduce reactivity in certain synthetic pathways compared to hydroxyl-bearing analogs .

Applications: Larger, hydrophobic compounds (e.g., target compound) are suited for non-polar solvents or polymer matrices. Smaller, polar derivatives (e.g., n-Ethyl-2-hydroxypropanamide) may serve in drug delivery or cosmetic formulations .

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